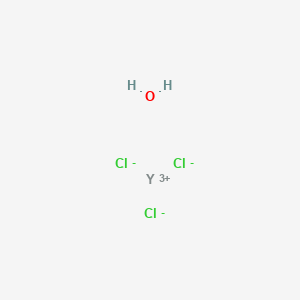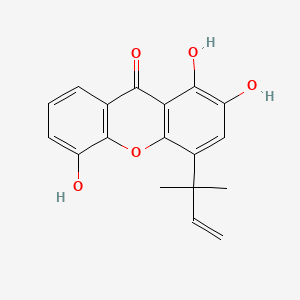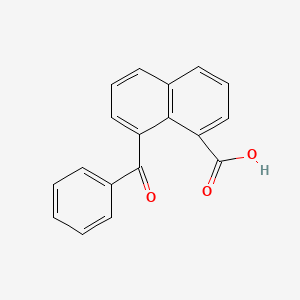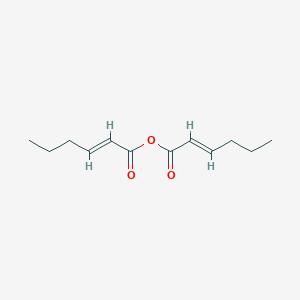![molecular formula C35H49N3O5 B576642 (3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone CAS No. 13594-29-1](/img/structure/B576642.png)
(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone is a non-ribosomal peptide produced by entomogenous fungi, specifically from the genus Isaria. Non-ribosomal peptides are secondary metabolites synthesized by non-ribosomal peptide synthetases, which are multifunctional enzyme complexes. These peptides exhibit a broad range of biological activities, including insecticidal, antibiotic, antiviral, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone involves the use of non-ribosomal peptide synthetases, which are enzyme complexes that catalyze the formation of peptide bonds without the need for ribosomes. The process typically involves the activation of amino acids and their incorporation into a growing peptide chain. The specific reaction conditions for the synthesis of this compound include the use of specific amino acids and hydroxyl acids, which are activated and combined by the enzyme complex .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using strains of Isaria fungi. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound. The compound is then extracted and purified using techniques such as liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and amino groups in the peptide structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the peptide .
Wissenschaftliche Forschungsanwendungen
(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is studied for its unique peptide structure and synthesis mechanisms. In biology, this compound is investigated for its insecticidal properties and its potential use as a biocontrol agent against insect pests .
In medicine, this compound is explored for its antibiotic, antiviral, and antitumor activities. It has shown potential as a therapeutic agent for various diseases, including cancer and viral infections. In industry, this compound is used in the development of mycoinsecticides, which are environmentally friendly alternatives to chemical pesticides .
Wirkmechanismus
The mechanism of action of (3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone involves its interaction with specific molecular targets in the cells of insects and other organisms. The compound binds to target proteins and disrupts their normal functions, leading to cell death. In insects, this compound targets the nervous system, causing paralysis and death .
The molecular pathways involved in the action of this compound include the inhibition of protein synthesis and the disruption of cellular membranes. These effects are mediated by the binding of this compound to specific receptors and enzymes in the target cells .
Vergleich Mit ähnlichen Verbindungen
(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone is part of a group of non-ribosomal peptides produced by entomogenous fungi. Similar compounds include beauverolides, beauvericins, and destruxins. These compounds share similar structures and biological activities but differ in their specific amino acid compositions and functional groups .
List of Similar Compounds:- Beauverolides
- Beauvericins
- Destruxins
- Isariins
This compound is unique in its specific amino acid composition and its potent insecticidal activity. It has shown greater efficacy in certain applications compared to other similar compounds, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
13594-29-1 |
|---|---|
Molekularformel |
C35H49N3O5 |
Molekulargewicht |
591.793 |
IUPAC-Name |
(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C35H49N3O5/c1-5-7-8-11-16-25(4)30-23-31(39)36-28(21-26-17-12-9-13-18-26)33(40)37-29(22-27-19-14-10-15-20-27)34(41)38-32(24(3)6-2)35(42)43-30/h9-10,12-15,17-20,24-25,28-30,32H,5-8,11,16,21-23H2,1-4H3,(H,36,39)(H,37,40)(H,38,41)/t24-,25?,28-,29-,30?,32+/m0/s1 |
InChI-Schlüssel |
WBVNIXQEIJHNJC-ZFFMKMIBSA-N |
SMILES |
CCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)


![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol](/img/structure/B576566.png)
![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)
![1-Acetoxy-7-oxabicyclo[4.1.0]heptane](/img/new.no-structure.jpg)







